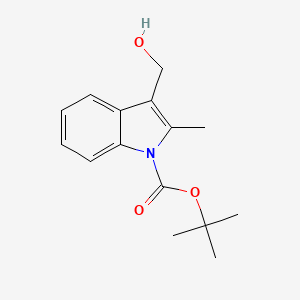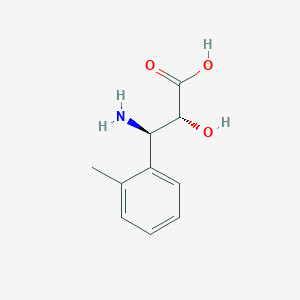
(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine
Descripción general
Descripción
“(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine” is a compound with the molecular formula C10H16N4 . It is related to a class of compounds that have shown high catalytic activity and productivity for the reduction of ketones and aldehydes .
Molecular Structure Analysis
The molecular structure of “(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine” involves a pyrimidine ring attached to a piperidine ring via a methanamine group . The exact 3D conformer and other structural details are not available in the sources I found.Physical And Chemical Properties Analysis
“(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine” has a molecular weight of 192.26 g/mol. It has one hydrogen bond donor and four hydrogen bond acceptors. Its topological polar surface area is 55 Ų .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as building blocks for creating a variety of pharmacologically active compounds. The versatility of “(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine” allows for the development of novel drugs with potential therapeutic effects .
Anticancer Research
Recent studies have shown that certain piperidine derivatives exhibit promising anticancer activities. They can be designed to target specific cancer cell lines, offering a pathway to develop new anticancer drugs. The pyrimidin-2-yl group in the compound may interact with cellular components to inhibit cancer cell growth .
Antimicrobial and Antifungal Applications
Piperidine derivatives are known for their antimicrobial and antifungal properties. They can be synthesized to combat a range of bacterial and fungal species, including specialized aquatic bacterial species, Gram-positive and Gram-negative bacteria .
Central Nervous System (CNS) Stimulants
The piperidine moiety is recognized for its CNS stimulant properties. It can be used in the design of drugs that target neurological pathways, potentially treating conditions such as depression, anxiety, and neurodegenerative diseases .
Anti-inflammatory Agents
Due to their structural flexibility, piperidine derivatives can be tailored to act as anti-inflammatory agents. They may be used to reduce inflammation in various medical conditions, thereby improving patient outcomes .
Pharmacokinetics and Drug Delivery
The structural features of piperidine derivatives, including “(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine”, make them suitable for studying pharmacokinetics and optimizing drug delivery systems. Their ability to cross biological barriers and reach target sites can be explored to enhance the efficacy of drugs .
Propiedades
IUPAC Name |
(1-pyrimidin-2-ylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10/h2,4-5,9H,1,3,6-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRGIRPTOHSFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Pyrimidin-2-yl)piperidin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



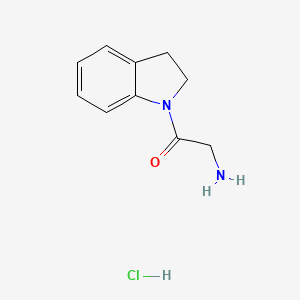
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)piperazine hydrochloride](/img/structure/B1520494.png)
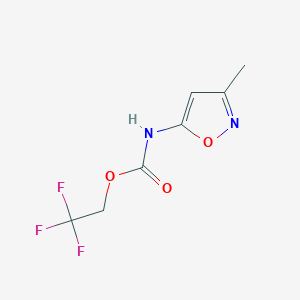

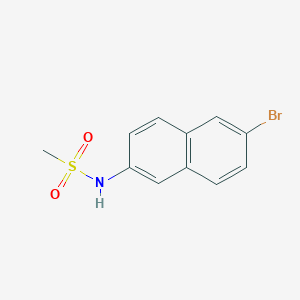
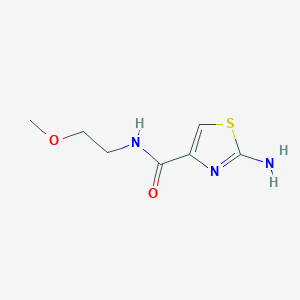
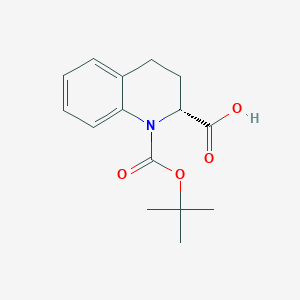

![Tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1520509.png)

